2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline is a chemical compound that features a quinoline core substituted with a benzo[d][1,3]dioxole group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoline and benzo[d][1,3]dioxole.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction is often employed to couple the benzo[d][1,3]dioxole moiety with the 2-chloroquinoline. This reaction is typically carried out in the presence of a base such as cesium carbonate and a ligand such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).
Reaction Conditions: The reaction is conducted under an inert atmosphere, usually argon, at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Coupling Reactions: Further coupling reactions can introduce additional functional groups to the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its antimicrobial and antiviral properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-quinoline: Lacks the chlorine atom but shares the benzo[d][1,3]dioxole and quinoline core.
6-Chloroquinoline: Lacks the benzo[d][1,3]dioxole group but contains the quinoline core with a chlorine atom.
2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline: Contains a methoxy group instead of a chlorine atom.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline is unique due to the presence of both the benzo[d][1,3]dioxole group and the chlorine atom on the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10ClNO2 |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline |
InChI |
InChI=1S/C16H10ClNO2/c17-12-3-5-14-10(7-12)1-4-13(18-14)11-2-6-15-16(8-11)20-9-19-15/h1-8H,9H2 |
InChI Key |
CIMCVZMGHZXFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C=C(C=C4)Cl |
Origin of Product |
United States |
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